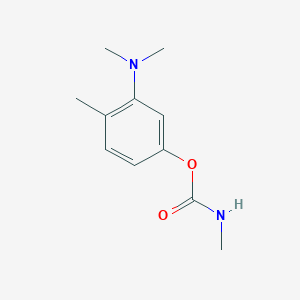
N-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester, also known as carbaryl, is a widely used insecticide that belongs to the carbamate family. It is a white crystalline solid that is soluble in water and commonly used in agriculture to protect crops from pests. Carbaryl is also used in public health programs to control mosquitoes, ticks, and other disease-carrying insects.
Mécanisme D'action
Carbaryl acts as an acetylcholinesterase inhibitor, which means it blocks the enzyme that breaks down acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which causes overstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
Effets Biochimiques Et Physiologiques
Carbaryl can have toxic effects on non-target organisms, including humans, wildlife, and aquatic life. It can cause nausea, vomiting, headaches, and dizziness in humans. Long-term exposure to N-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester has been linked to cancer, reproductive problems, and developmental delays in children. It can also have adverse effects on wildlife, including birds, fish, and amphibians.
Avantages Et Limitations Des Expériences En Laboratoire
Carbaryl is a widely used insecticide and has been extensively studied for its insecticidal properties. It is relatively inexpensive and can be easily synthesized on a large scale. However, due to its toxic effects on non-target organisms, its use in lab experiments is limited. Researchers must take precautions to ensure that N-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester does not contaminate the environment or harm non-target organisms.
Orientations Futures
There are several areas of future research for N-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester. One area is the development of alternative insecticides that are less toxic to non-target organisms. Another area is the development of new formulations of N-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester that are more targeted to specific pests and have less impact on non-target organisms. Additionally, there is a need for more research on the long-term effects of N-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester exposure on human health and the environment.
Méthodes De Synthèse
Carbaryl is synthesized by reacting 1-naphthol with methyl isocyanate in the presence of a catalyst. The resulting intermediate is then reacted with 3-(dimethylamino)-4-methylphenol to form N-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester. The synthesis process is relatively simple and can be carried out on a large scale with high yield.
Applications De Recherche Scientifique
Carbaryl has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of pests. It is used in agriculture to protect crops such as cotton, corn, soybeans, and vegetables from insects. Carbaryl is also used in public health programs to control disease-carrying insects such as mosquitoes and ticks.
Propriétés
Numéro CAS |
14144-91-3 |
|---|---|
Nom du produit |
N-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester |
Formule moléculaire |
C11H16N2O2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
[3-(dimethylamino)-4-methylphenyl] N-methylcarbamate |
InChI |
InChI=1S/C11H16N2O2/c1-8-5-6-9(15-11(14)12-2)7-10(8)13(3)4/h5-7H,1-4H3,(H,12,14) |
Clé InChI |
SOANVOIJXGSERP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC(=O)NC)N(C)C |
SMILES canonique |
CC1=C(C=C(C=C1)OC(=O)NC)N(C)C |
Synonymes |
N-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



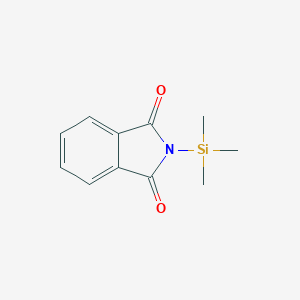
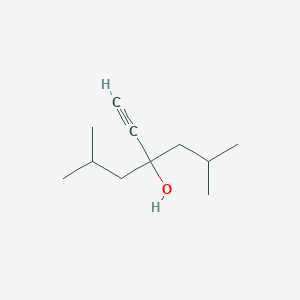
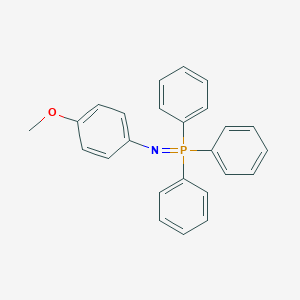
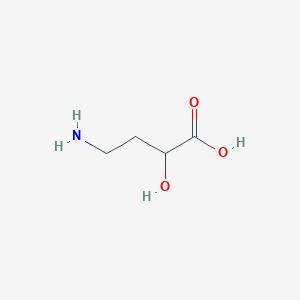
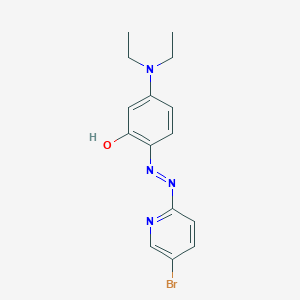
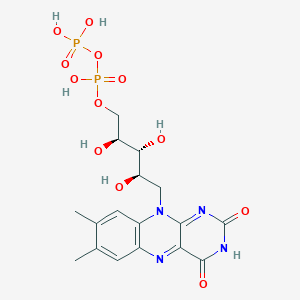
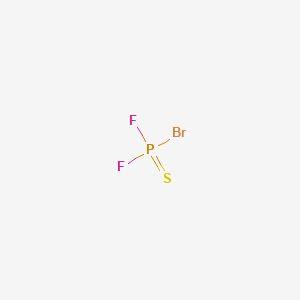
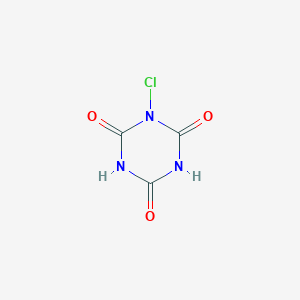
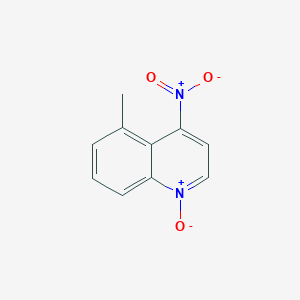
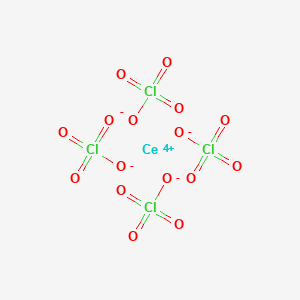
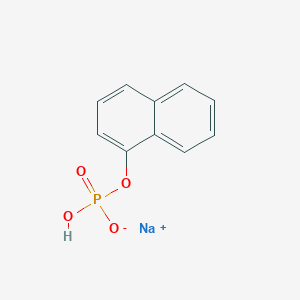
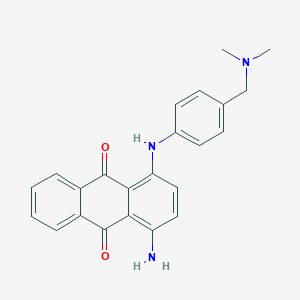
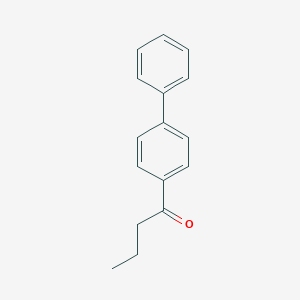
![1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one](/img/structure/B81833.png)